ST 2825 is a synthetic compound classified as a specific inhibitor of MyD88 dimerization, which plays a crucial role in the immune response. It mimics the structure of a heptapeptide found in the BB-loop of the MyD88-Toll/interleukin-1 receptor domain, effectively interfering with the homodimerization of MyD88. This inhibition has significant implications for the modulation of inflammatory responses and potential therapeutic applications in chronic inflammatory diseases.
ST 2825 is identified by its Chemical Abstracts Service number 894787-30-5. It belongs to a class of small molecules designed to target specific protein-protein interactions within the immune signaling pathways. The compound has been synthesized and characterized for its ability to modulate immune responses, particularly through its effects on the MyD88 signaling pathway, which is pivotal in innate immunity and inflammation.
The synthesis of ST 2825 involves several steps typically associated with peptide mimetics. The compound's design is based on structural analogs that resemble natural peptides involved in immune signaling. While specific synthetic routes are not detailed in the provided sources, general methods for synthesizing similar compounds often include:
The solubility of ST 2825 in dimethyl sulfoxide exceeds 10 mM, facilitating its use in various biological assays.
The molecular formula of ST 2825 is , with a molecular weight of approximately 591.51 g/mol. The structure includes:
Detailed structural data can be derived from spectral analysis methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the compound's identity and purity.
ST 2825 primarily functions through non-covalent interactions that disrupt protein-protein interactions, specifically:
These interactions suggest that ST 2825 could modulate various biochemical pathways involved in inflammation and immune responses.
The mechanism by which ST 2825 exerts its effects involves several key processes:
Experimental studies have demonstrated that ST 2825 significantly reduces interleukin-6 production stimulated by interleukin-1 beta in murine models, showcasing its therapeutic potential against inflammatory conditions.
ST 2825 exhibits several notable physical and chemical properties:
These properties make ST 2825 a suitable candidate for both in vitro and in vivo studies.
ST 2825 has been investigated for various scientific applications, including:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3